![molecular formula C12H13NO2 B096610 N-(furan-2-ylmethyl)-4-methoxyaniline CAS No. 17377-97-8](/img/structure/B96610.png)
N-(furan-2-ylmethyl)-4-methoxyaniline
Overview
Description
N-(furan-2-ylmethyl)-4-methoxyaniline is a compound that is structurally related to various furan-fused heterocycles and aniline derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and an aniline moiety that is substituted with a methoxy group. This compound is of interest due to its potential applications in the synthesis of more complex heterocyclic compounds.
Synthesis Analysis
The synthesis of furan-fused heterocycles, which are structurally related to this compound, involves the use of precursors such as 3-iodo-4-methoxypyridin-2-ones. These precursors undergo a sequence of reactions including Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation, facilitated by Et3N-induced S(N)2 processes . Although the specific synthesis of this compound is not detailed, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been studied using various spectroscopic techniques and X-ray powder diffraction (XRPD). For instance, a compound with a nitro-substituted furan ring and methoxyphenyl groups has been characterized to have a triclinic crystal structure . Similarly, the crystal structure and conformation of 4-((furan-2-ylmethyl)amino)benzoic acid, a related compound, have been confirmed by X-ray diffraction and compared with density functional theory (DFT) calculations . These studies provide insights into the molecular geometry and electronic structure that could be relevant to this compound.
Chemical Reactions Analysis
The chemical reactivity of furan-fused compounds, akin to this compound, can be inferred from the synthesis and characterization of similar molecules. For example, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, a compound with a furan moiety, has been synthesized and its molecular structure determined, showcasing potential reactivity through intermolecular hydrogen bonding interactions . These interactions are crucial in understanding the chemical behavior of such compounds in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be deduced from spectroscopic and crystallographic data. The solid-state structure, molecular packing, and intermolecular interactions have been analyzed using XRPD and Hirshfeld surface analysis . DFT studies provide additional information on the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and physicochemical properties . These analyses are essential for predicting the behavior of this compound in various chemical contexts.
Scientific Research Applications
Formation of Colored Compounds in Maillard Reaction : A study found that thermal treatment of certain compounds led to the rapid formation of colored compounds, including those involving furan derivatives (Hofmann, 1998).
Pro-Drug System in Cancer Therapeutics : Furan derivatives, including those structurally related to N-(furan-2-ylmethyl)-4-methoxyaniline, have been investigated for their potential as bioreductively activated pro-drug systems in cancer therapeutics (Berry et al., 1997).
Molecular and Solid-State Structure Analysis : The molecular and solid-state structures of furan derivatives have been studied using X-ray powder diffraction and density functional theory, providing insights into their chemical properties and potential applications (Rahmani et al., 2017).
Antifungal Effects of Heterocyclic Compounds : Research has demonstrated the antifungal effects of heterocyclic compounds, including those with furan-2-ylmethyl groups, against various fungi species, indicating their potential in antifungal applications (Kaplancıklı et al., 2013).
Anticancer and Antiangiogenic Activity : A series of compounds, including those with benzofuran derivatives, were evaluated for their anticancer and antiangiogenic activity, showing potential as novel therapeutic agents (Romagnoli et al., 2015).
Photolysis and Chemical Reactions : Research on the photolysis of certain anilines in the presence of furans has led to the formation of various heterocycles, demonstrating a method of synthesizing furan-based compounds (Guizzardi et al., 2000).
Mechanistic Studies in Furan Formation : Mechanistic studies have been conducted on the reaction of chromium carbene complexes with acetylenes to understand the formation of furan and related products (Mccallum et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWFGQYSFKMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355301 | |
Record name | N-[(Furan-2-yl)methyl]-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17377-97-8 | |
Record name | N-[(Furan-2-yl)methyl]-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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